Methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate
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Overview
Description
Methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate is an organic compound with the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . This compound is characterized by the presence of a benzoate ester group, an amino group, and a cyano group attached to a furan ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate typically involves the reaction of 3-(5-Amino-4-cyano-2-furyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorine are used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives of the furan ring.
Scientific Research Applications
Methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and cyano groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The furan ring enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate
- Methyl 2-(5-Amino-4-cyano-2-furyl)benzoate
- Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate
Uniqueness
This compound is unique due to the specific positioning of the amino and cyano groups on the furan ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-17-13(16)9-4-2-3-8(5-9)11-6-10(7-14)12(15)18-11/h2-6H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOOJPKKWKUFCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(O2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261269-02-6 |
Source
|
Record name | Benzoic acid, 3-(5-amino-4-cyano-2-furanyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261269-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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